molecular formula C10H8OS B1358674 1-(Benzo[b]thiophen-4-yl)ethanone CAS No. 88341-06-4

1-(Benzo[b]thiophen-4-yl)ethanone

Cat. No. B1358674
CAS RN: 88341-06-4
M. Wt: 176.24 g/mol
InChI Key: URLFUQDJJLGFOD-UHFFFAOYSA-N
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Description

“1-(Benzo[b]thiophen-4-yl)ethanone” is a chemical compound with the molecular formula C10H8OS. It is an isomer of N-(1-Benzo[b]thiophen-2-yl-ethyl)-hydroxylamine, a reagent used in the preparation of Zileuton, an anti-asthmatic drug .


Synthesis Analysis

A hybrid pharmacophore approach was applied to design and synthesize a series of benzo[b]thiophene-diaryl urea derivatives with potential anticancer effect . A novel series of 1-(benzo[b]thiophen-2-yl)ethanone analogues were prepared and evaluated for enhancing BMP-2 expression . An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes is disclosed .


Molecular Structure Analysis

The molecular structure of “1-(Benzo[b]thiophen-4-yl)ethanone” can be found in various databases .


Chemical Reactions Analysis

The chemical reactions involving “1-(Benzo[b]thiophen-4-yl)ethanone” include the synthesis of 4,4′-bibenzo[c]thiophene derivatives and the formation of benzothiophene scaffold from easily available alkynyl sulfides and aryne precursors .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Benzo[b]thiophen-4-yl)ethanone” include its molecular weight of 176.24 g/mol. The HOMO and LUMO energy levels rise in the order of 4,4′-BBT (−5.55 eV and −2.39 eV) < 1,1′-Si-4,4′-BBT (−5.45 eV and −2.34 eV) < 1,1′,3,3′-Si-4,4′-BBT (−5.34 eV and −2.30 eV) .

Scientific Research Applications

Potential in Bone Health and Osteoporosis Treatment

1-(Benzo[b]thiophen-2-yl)ethanone analogues have shown promise in enhancing BMP-2 expression, which is pivotal in bone health. Studies demonstrate that specific compounds within this group can significantly improve bone histology and reduce bone defects in ovariectomized rat models, suggesting potential therapeutic applications in treating osteoporosis (Liu et al., 2009).

Anticancer Potential

Hydroxyl-containing benzo[b]thiophene analogs have demonstrated selective antiproliferative activity against laryngeal cancer cells. These compounds increase antioxidant enzyme activity, reduce ROS production, and stimulate apoptosis, potentially offering a new avenue for cancer treatment (Haridevamuthu et al., 2023).

Chemical Synthesis and Functionalization

1-(Benzo[b]thiophen-4-yl)ethanone serves as a valuable intermediate in chemical syntheses. For instance, it plays a role in the synthesis of benzothienopyranones and related compounds, showcasing its versatility in organic chemistry and pharmaceutical development (Pradhan & De, 2005).

Photophysical Properties and Materials Science

This compound has been used in the synthesis of polyheterocyclic ethanones with potential applications in materials science, particularly due to their photophysical properties (Zhang et al., 2017).

Antimicrobial and Antifungal Activities

Certain derivatives of 1-(Benzo[b]thiophen-4-yl)ethanone exhibit notable antimicrobial and antifungal properties, which could be explored further for developing new antimicrobial agents (Raga et al., 1992).

Asymmetric Synthesis

The compound has been used in the asymmetric synthesis of various bioactive molecules, demonstrating its utility in the creation of chiral compounds for potential therapeutic uses (Bosiak et al., 2008).

properties

IUPAC Name

1-(1-benzothiophen-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8OS/c1-7(11)8-3-2-4-10-9(8)5-6-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLFUQDJJLGFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CSC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625905
Record name 1-(1-Benzothiophen-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[b]thiophen-4-yl)ethanone

CAS RN

88341-06-4
Record name 1-(1-Benzothiophen-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Approximately 5 ml of a solution of 4-bromobenzo[b]thiophene (4.10 g; prepared in a manner similar to that described in Bull. Soc. Chim. Fr., 1966, 111, 3667) in tetrahydrofuran (44 ml) was added under nitrogen to magnesium turnings (0.486 g). Two crystals of iodine were added and the mixture was heated to initiate the reaction. The remainder of the 4-bromobenzo[b]thiophene solution was added at reflux temperature over 20 minutes then the mixture was heated under reflux for 15 minutes and allowed to cool to ambient temperature. A solution of N-methoxy-N-methylacetamide (1.98 g; prepared in a manner similar to that described in Example 15) in tetrahydrofuran (20 ml) was added, the mixture was heated under reflux for 1 hour, then it was allowed to cool to ambient temperature. 2M Hydrochloric acid (40 ml) was added, the mixture was stirred at ambient temperature for 1 hour, then the product was extracted into ethyl acetate (250 ml). The extract was washed with water (2×50 ml) and saturated aqueous sodium chloride solution (2×50 ml), dried (Na2SO4), and the solvents were removed in vacuo. The residue was purified by flash chromatography over silica using a 97:3 mixture of petroleum ether (b.p. 60-80° C.) and ethyl acetate as eluant. Appropriate fractions were combined and the solvents removed in vacuo to give 1-(benzo[b]thiophen-4-yl]ethan-1-one (1.76 g) as a yellow oil which was used without further purification.
[Compound]
Name
solution
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5 mL
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reactant
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40 mL
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0.486 g
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44 mL
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20 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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